N'-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzylidene group substituted with a chlorine and nitro group, linked to a thiophene ring via a carbohydrazide moiety.
Preparation Methods
The synthesis of N’-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown potential anticancer activity, suggesting its use in developing new chemotherapeutic agents.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds to N’-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide include:
N’-(4-chloro-3-nitrobenzylidene)-3-nitrobenzohydrazide: This compound has a similar structure but with a different substitution pattern on the benzylidene group.
N’-(4-chloro-3-nitrobenzylidene)-acetohydrazide: This compound features an acetohydrazide moiety instead of a thiophenecarbohydrazide moiety.
N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide: This compound has an additional nitro group on the benzylidene ring.
N’-(4-chloro-3-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C12H8ClN3O3S |
---|---|
Molecular Weight |
309.73 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3S/c13-9-4-3-8(6-10(9)16(18)19)7-14-15-12(17)11-2-1-5-20-11/h1-7H,(H,15,17)/b14-7+ |
InChI Key |
UETMQMSWPHABIQ-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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